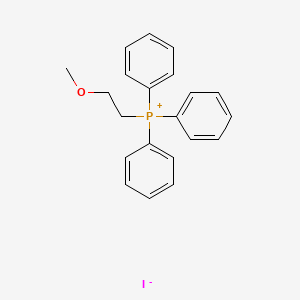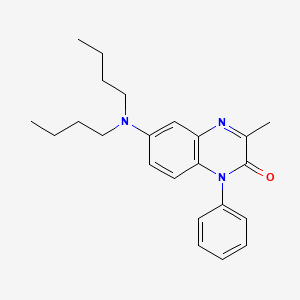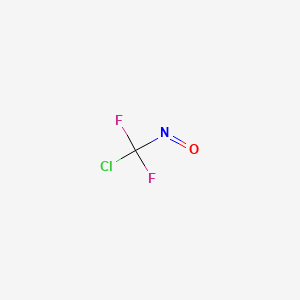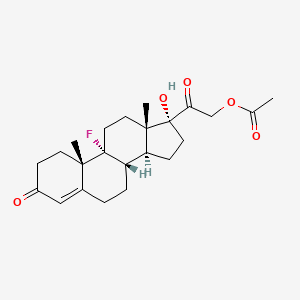
(2-Methoxyethyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 2-methoxyethyl group, with iodide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 2-methoxyethyl iodide. The reaction is carried out in an inert solvent such as toluene, and the mixture is stirred at room temperature for several hours to ensure complete conversion . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale recrystallization or continuous chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.
Wittig Reactions: This compound can be used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyl lithium for the formation of ylides, and various nucleophiles for substitution reactions. Typical reaction conditions involve inert atmospheres and solvents like toluene or dichloromethane.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Wittig reactions yield alkenes, while substitution reactions can produce a variety of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyethyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Biology: While not as common, it can be used in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of (2-Methoxyethyl)(triphenyl)phosphanium iodide in chemical reactions typically involves the formation of a phosphonium ylide. This ylide can then react with various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds. The phosphonium ion stabilizes the ylide intermediate, facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a 2-methoxyethyl group.
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a 2-methoxyethyl group.
(2-Methoxyphenyl)(triphenyl)phosphanium iodide: Features a 2-methoxyphenyl group instead of a 2-methoxyethyl group.
Uniqueness
(2-Methoxyethyl)(triphenyl)phosphanium iodide is unique due to the presence of the 2-methoxyethyl group, which can influence its reactivity and solubility compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
1235-24-1 |
|---|---|
Molekularformel |
C21H22IOP |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
2-methoxyethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H22OP.HI/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VIXZLBKEVDXKTJ-UHFFFAOYSA-M |
Kanonische SMILES |
COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)
![Naphtho[1,2-c]thiophene](/img/structure/B14749731.png)





![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
